2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% (2C4M3TFP) is a phenolic compound with a chlorine atom and a trifluoromethyl group at the para position of the phenol ring. It is a white crystalline solid with a melting point of 166-167 °C and a boiling point of 267 °C. 2C4M3TFP has been used in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of organic compounds, such as ethers, esters, and amides. It has also been used as a reactant in the synthesis of heterocyclic compounds, such as thiazoles, thiophenes, and pyridines. In addition, 2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has been used as a reactant in the synthesis of pharmaceutical drugs and other biologically active compounds.
Mechanism of Action
2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is an electrophilic compound and can be used as a catalyst in the synthesis of a variety of organic compounds. It is believed that the chlorine atom and the trifluoromethyl group at the para position of the phenol ring act as electron-withdrawing groups, thus increasing the electrophilicity of the compound. This increased electrophilicity allows the compound to act as a catalyst in the formation of covalent bonds between various organic molecules.
Biochemical and Physiological Effects
2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to have any toxic effects on humans or other living organisms.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to obtain. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. However, it is important to note that 2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is an electrophilic compound and should be handled with care. It should be handled in a well-ventilated area and protective equipment should be worn when handling the compound.
Future Directions
2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% has many potential future applications. It could be used as a catalyst in the synthesis of a variety of organic compounds, such as ethers, esters, and amides. It could also be used in the synthesis of heterocyclic compounds, such as thiazoles, thiophenes, and pyridines. In addition, 2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% could be used in the synthesis of pharmaceutical drugs and other biologically active compounds. Finally, 2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% could be used as a reactant in the synthesis of new materials, such as polymers and nanomaterials.
Synthesis Methods
2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% can be synthesized by reacting 4-methoxy-3-trifluoromethylphenol with thionyl chloride in anhydrous acetic acid. The reaction is carried out at room temperature and the product is purified by column chromatography.
properties
IUPAC Name |
2-chloro-4-[4-methoxy-3-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-13-5-3-8(6-10(13)14(16,17)18)9-2-4-12(19)11(15)7-9/h2-7,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTXXDIFTXEVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686188 |
Source
|
Record name | 3-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methoxy-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261922-23-9 |
Source
|
Record name | 3-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.